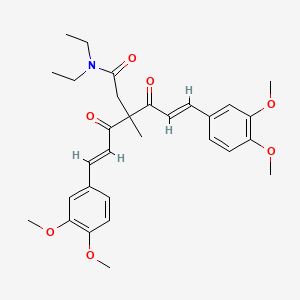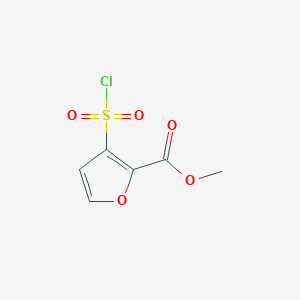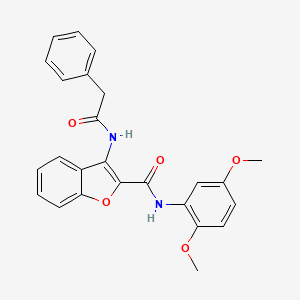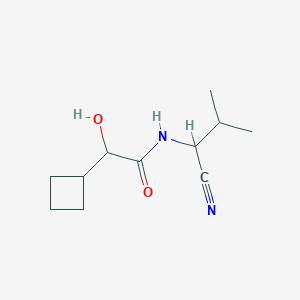
Schembl21392617
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schembl21392617 is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that was first synthesized in 2010 by a team of researchers from the University of California, San Francisco. Since then, it has been studied extensively, and its unique properties have been explored in-depth.
Applications De Recherche Scientifique
Understanding Phenotypic Effects of Drugs
Understanding the molecular basis of phenotypic changes caused by drugs in humans is crucial for drug mechanism elucidation and personalized medicine development. A resource called SIDER has been developed to link drugs with side effect terms, offering valuable phenotypic information. Although the primary focus is on side effects, the comprehensive phenotypic data in SIDER can be instrumental for broader pharmacological research, especially in understanding drug actions and interactions on a phenotypic level (Kuhn et al., 2010).
Predicting Off-Target Drug Effects
The prediction of unintended off-targets that might lead to adverse drug reactions is a complex task. By leveraging computational strategies, researchers have been able to predict and confirm the activity of marketed drugs on various unintended ‘side-effect’ targets. This not only helps in understanding the drug's comprehensive profile but also aids in drug repositioning and toxicity de-risking, contributing significantly to drug discovery and development (Lounkine et al., 2012).
Drug Target Identification through Side-Effect Profiles
Innovative methods have been proposed to predict potential side-effects of drug candidate molecules based on their chemical structures. These methods use advanced analytical techniques like sparse canonical correlation analysis (SCCA) to extract correlated sets of chemical substructures and side-effects. This approach not only aids in predicting side effects but also provides insights into drug action mechanisms, potentially leading to the discovery of new drug targets and therapeutic pathways (Pauwels et al., 2011).
Exploiting Side-Effect Similarities for Drug Target Discovery
Drug targets can be predicted using phenotypic side-effect similarities. By analyzing marketed drugs based on their side-effect profiles, researchers can infer shared targets, even among chemically dissimilar drugs. This methodology not only unveils new drug-target relations but also hints at novel therapeutic uses of marketed drugs, contributing to drug repurposing and personalized medicine (Campillos et al., 2008).
Comprehensive Drug-Side Effect Associations
Understanding the extensive network of drug-side effect associations is vital for drug safety and efficacy. Automated learning approaches, leveraging vast biomedical literature, have been developed to accurately extract drug-side effect pairs. These approaches provide a more complete picture of a drug's profile, aiding in target discovery, drug repositioning, and toxicity prediction. By integrating drug, target, and side effect data, researchers can significantly enhance the therapeutic mechanism of action insights and the understanding of adverse reaction pathways (Xu & Wang, 2014).
Propriétés
IUPAC Name |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO7/c1-8-31(9-2)29(34)20-30(3,27(32)16-12-21-10-14-23(35-4)25(18-21)37-6)28(33)17-13-22-11-15-24(36-5)26(19-22)38-7/h10-19H,8-9,20H2,1-7H3/b16-12+,17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVCYNXVZRDWSD-UNZYHPAISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(=O)CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(3,4-dimethoxyphenyl)-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-N,N-diethyl-3-methyl-4-oxohex-5-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2449353.png)

![(E)-N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2449356.png)

![N'-[(2,5-dichloropyridin-3-yl)sulfonyl]cyclopentanecarbohydrazide](/img/structure/B2449359.png)


![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![3-(Difluoromethyl)imidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2449363.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)

![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)
